Product packaging for Docosanoic acid, butyl ester(Cat. No.:CAS No. 26718-96-7)

Docosanoic acid, butyl ester

Cat. No.: B14701139
CAS No.: 26718-96-7
M. Wt: 396.7 g/mol
InChI Key: SLUTZBDOCDXRSH-UHFFFAOYSA-N
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Description

Significance of Fatty Acid Esters in Chemical and Biological Research

Fatty acid esters are a diverse class of molecules with crucial roles in both chemistry and biology. wisdomlib.org In biological systems, they are fundamental components of cell membranes, serve as energy storage molecules, and participate in cell signaling pathways. ontosight.ainih.gov The ester bond, which links a fatty acid to an alcohol, is a principal covalent bond in many complex lipids. britannica.com

In the realm of chemical research, fatty acid esters are valued for their wide range of applications. Their physical properties, such as viscosity and lubricity, make them useful in industrial products. Furthermore, the synthesis and modification of fatty acid esters are significant areas of study, leading to the development of new compounds with tailored functionalities. The study of these esters has been greatly advanced by analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), which allow for detailed analysis of their composition. aocs.orgaocs.org

Scope and Focus of Academic Inquiry into Docosanoic Acid, Butyl Ester

Academic research on this compound, while not as extensive as for some other fatty acid esters, is growing. Current investigations are primarily centered on its synthesis, physical and chemical characterization, and potential applications.

The synthesis of this compound is typically achieved through an esterification reaction between docosanoic acid and butanol. ontosight.ai Researchers are exploring various catalytic methods to optimize this process for efficiency and yield. researchgate.net

Table 1: Physicochemical Properties of Docosanoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Docosanoic AcidC22H44O2340.58~80~306 at 60 Torr
ButanolC4H10O74.12-89.8117.7
This compoundC26H52O2400.7--

The characterization of this compound involves determining its physical and chemical properties. Due to its long hydrocarbon chain, it is a hydrophobic molecule with low water solubility. ontosight.aiatamanchemicals.com Its properties are being compared with other long-chain fatty acid esters to understand structure-property relationships.

Current Research Landscape for Long-Chain Fatty Acid Esters

The research landscape for long-chain fatty acid esters is dynamic and multifaceted. A significant area of focus is their biological activity. For instance, a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having anti-diabetic and anti-inflammatory properties. nih.govdntb.gov.ua This discovery has spurred research into the synthesis and biological functions of various FAHFAs. acs.org

Furthermore, long-chain fatty acyl-CoA esters are being investigated for their role in cellular energy metabolism, specifically their interaction with AMP-activated protein kinase (AMPK). nih.govresearchgate.net This research could have implications for understanding and treating metabolic diseases.

The development of novel synthesis methods for long-chain fatty acid esters is another active area of research. mdpi.com Scientists are working on creating more sustainable and efficient processes, including enzymatic synthesis, to produce these compounds for various industrial applications. acs.orgresearchgate.net

Analytical techniques for identifying and quantifying long-chain fatty acid esters are also continually being refined. Methods such as liquid chromatography-mass spectrometry (LC-MS) are crucial for detecting and analyzing the complex mixtures of these esters found in biological samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O2 B14701139 Docosanoic acid, butyl ester CAS No. 26718-96-7

Properties

CAS No.

26718-96-7

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

butyl docosanoate

InChI

InChI=1S/C26H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h3-25H2,1-2H3

InChI Key

SLUTZBDOCDXRSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC

Origin of Product

United States

Occurrence and Natural Abundance in Biological Systems Research

Investigation of Docosanoic Acid Butyl Ester Presence in Plant Extracts and Metabolomes

The search for docosanoic acid, butyl ester in the natural world has led researchers to analyze a variety of plant species and their derivatives. These investigations, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for understanding the chemical composition of these organisms.

Tetrapleura tetraptera, a plant belonging to the Fabaceae family, is recognized in traditional medicine in Nigeria for various uses. Studies on the chemical constituents of its fruit have been undertaken to identify bioactive compounds. An analysis of the n-butanol extract of the fruit using GC-MS revealed the presence of several fatty acids and their esters.

While the study identified docosanoic acid, it did not detect its butyl ester form. The related compounds that were identified are listed in the table below. This distinction is critical, as the presence of the acid and other butyl esters does not confirm the presence of this compound itself.

Table 1: Compounds Identified in Tetrapleura tetraptera Fruit Extract An interactive data table will be available in the online version of this article.

Compound Name Chemical Formula Compound Class
Hexadecanoic acid, ethyl ester C18H36O2 Fatty Acid Ethyl Ester
Ethyl Oleate C20H38O2 Fatty Acid Ethyl Ester
Hexadecanoic acid, butyl ester C20H40O2 Fatty Acid Butyl Ester
Octadecanoic acid, butyl ester C22H44O2 Fatty Acid Butyl Ester

The seed oil of Brachystegia eurycoma has also been a subject of phytochemical analysis. A study focusing on the ethanolic extract of the seeds identified twelve distinct phytoconstituents through GC-MS. The investigation quantified the relative abundance of various fatty acids and their esters.

The analysis successfully identified docosanoic acid, accounting for 5.77% of the oil's composition, and its ethyl ester, docosanoic acid, ethyl ester, at 2.31%. However, the target compound, this compound, was not detected in this particular analysis.

Table 2: Selected Fatty Acids and Esters in Brachystegia eurycoma Seed Oil An interactive data table will be available in the online version of this article.

Compound Name Percentage (%) Compound Class
9,12-Octadecadienoic acid, ethyl ester 25.38% Fatty Acid Ethyl Ester
n-Hexadecanoic acid 15.00% Fatty Acid
9-Octadecenoic acid, ethyl ester 13.46% Fatty Acid Ethyl Ester
Octadecanoic acid 13.08% Fatty Acid
Hexadecanoic acid, ethyl ester 10.00% Fatty Acid Ethyl Ester
Docosanoic acid 5.77% Fatty Acid
Eicosanoic acid 4.62% Fatty Acid
Tetracosanoic acid 3.85% Fatty Acid
Ethyl tetracosanoate 2.69% Fatty Acid Ethyl Ester

Fermented beverages, such as traditional sorghum beers, are known to develop complex flavor and aroma profiles due to the formation of volatile organic compounds, including a variety of esters, during the fermentation process. These esters are primarily formed from the reaction of alcohols and fatty acids generated by yeast metabolism.

Research on the volatile compounds in sorghum beers has identified numerous esters, such as ethyl butyrate (B1204436), butyl acetate (B1210297), ethyl caproate, ethyl octanoate, and ethyl decanoate. mdpi.com These compounds contribute significantly to the sensory characteristics of the beverage. nih.govencyclopedia.pub Despite the detection of various butyl esters and other fatty acid esters, a review of the relevant literature indicates that this compound has not been specifically identified as a constituent of fermented sorghum-based beverages. mdpi.comnih.gov The esters typically found are derived from shorter-chain fatty acids.

Freshwater green macroalgae are known to produce a wide array of bioactive compounds, including various lipids. The lipid composition of these organisms is diverse, containing numerous fatty acids and their derivatives. bohrium.comresearchgate.net Studies have identified compounds such as n-Hexadecanoic acid and various methyl esters of fatty acids in extracts from species like Rhizoclonium, Hydrodictyon reticulatum, and Spirogyra. phytojournal.com

Some research has also pointed to the production of certain esters, like phthalate (B1215562) esters, by nuisance freshwater algae. researchgate.net However, based on the available scientific literature, this compound has not been reported as a detected compound in the lipid profiles of freshwater green macroalgae.

Exploration of Docosanoic Acid Butyl Ester within the Broader Class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a distinct class of endogenous lipids first reported in 2014. These molecules are characterized by a unique structure where a fatty acid is linked via an ester bond to a hydroxy fatty acid. This structure differentiates them from simple fatty acid alkyl esters, such as this compound, where a fatty acid is esterified to a simple alcohol (in this case, butanol). Therefore, this compound is not classified as a FAHFA.

FAHFAs have garnered significant research interest due to their potential bioactive properties. Studies have suggested they may possess potent anti-inflammatory and anti-diabetic effects. For instance, specific FAHFAs like palmitic-acid-hydroxy-stearic-acids (PAHSAs) have been shown to stimulate insulin secretion and improve glucose uptake in adipocytes. FAHFAs can be synthesized endogenously and are also found in various dietary sources. Research has explored their association with diet, BMI, and age, indicating that their levels in the body can be influenced by various physiological and external factors. Further research has identified novel FAHFAs derived from docosahexaenoic acid (DHA) that also exhibit anti-inflammatory properties.

Biosynthesis and Metabolism Research

Enzymatic Pathways Involved in Long-Chain Fatty Acid Ester Formation in Biological Systems

In nature, the synthesis of fatty acid esters is a fundamental process for building cellular structures, storing energy, and creating protective barriers. The formation of a long-chain fatty acid ester involves two primary stages: the synthesis of the fatty acid backbone to the correct length and its subsequent attachment to an alcohol.

The initial and critical step in the metabolism of fatty acids is their "activation." This process is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or fatty acid thiokinases. creative-proteomics.comresearchgate.net These enzymes facilitate the thioesterification of a fatty acid with coenzyme A (CoA), an ATP-dependent reaction that yields a fatty acyl-CoA molecule, AMP, and pyrophosphate. researchgate.netwikipedia.org This conversion to a fatty acyl-CoA is essential as it primes the fatty acid for participation in various metabolic pathways, including esterification, β-oxidation for energy, complex lipid synthesis (like phospholipids (B1166683) and triacylglycerols), and chain elongation. creative-proteomics.comwikipedia.orgnih.gov

ACS enzymes are categorized into subfamilies based on their substrate specificity for fatty acids of different lengths:

Short-Chain Acyl-CoA Synthetases (ACSSs): Activate fatty acids with 2 to 4 carbons. nih.gov

Medium-Chain Acyl-CoA Synthetases (ACSMs): Act on fatty acids with 4 to 12 carbons. nih.gov

Long-Chain Acyl-CoA Synthetases (ACSLs): Target fatty acids with 12 to 20 carbons. wikipedia.orgnih.gov

Very-Long-Chain Acyl-CoA Synthetases (ACSVLs or Fads): Specialize in activating fatty acids with 18 to 26 or more carbons, such as docosanoic acid (C22). nih.govnih.gov

The activation of a free fatty acid like docosanoic acid by an ACSVL to form docosanoyl-CoA is the prerequisite step before it can be elongated further or esterified to an alcohol within a biological system. researchgate.netnih.gov

Table 1: Classification of Acyl-CoA Synthetase (ACS) Subfamilies

ACS SubfamilyAbbreviationTypical Carbon Chain Length of Substrate
Short-Chain Acyl-CoA SynthetaseACSSC2 - C4
Medium-Chain Acyl-CoA SynthetaseACSMC4 - C12
Long-Chain Acyl-CoA SynthetaseACSLC12 - C20
Very-Long-Chain Acyl-CoA SynthetaseACSVLC18 - C26+

Docosanoic acid (C22) is classified as a very-long-chain fatty acid (VLCFA), defined as fatty acids with 22 or more carbon atoms. scispace.comnih.gov The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme system called the fatty acid elongase (FAE) complex. researchgate.netnih.govacademie-sciences.fr This complex extends pre-existing long-chain acyl-CoAs, typically C16 or C18, by sequentially adding two-carbon units donated from malonyl-CoA. researchgate.netacademie-sciences.fr

The elongation cycle consists of four successive reactions:

Condensation: This is the first and rate-limiting step, where a 3-ketoacyl-CoA synthase (KCS) condenses an acyl-CoA with a two-carbon unit from malonyl-CoA. The specificity of the KCS enzyme is a primary determinant of the final chain length of the resulting VLCFA. researchgate.netacademie-sciences.fr

Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as the reducing agent. researchgate.netacademie-sciences.fr

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to create a double bond, forming a trans-2,3-enoyl-CoA. researchgate.netnih.gov

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond using NADPH, yielding a saturated acyl-CoA that is two carbons longer than the original substrate. researchgate.netnih.gov

This four-step cycle is repeated until the desired chain length, such as C22 for docosanoic acid, is achieved. researchgate.net The resulting docosanoyl-CoA can then be channeled into various metabolic pathways, including esterification to form complex lipids or wax esters. nih.gov

Table 2: The Four-Step VLCFA Elongation Cycle

StepReactionKey Enzyme
1. CondensationAcyl-CoA (Cn) + Malonyl-CoA → 3-Ketoacyl-CoA (Cn+2)3-Ketoacyl-CoA Synthase (KCS)
2. Reduction3-Ketoacyl-CoA → 3-Hydroxyacyl-CoA3-Ketoacyl-CoA Reductase (KCR)
3. Dehydration3-Hydroxyacyl-CoA → trans-2,3-Enoyl-CoA3-Hydroxyacyl-CoA Dehydratase (HCD)
4. Reductiontrans-2,3-Enoyl-CoA → Acyl-CoA (Cn+2)trans-2,3-Enoyl-CoA Reductase (ECR)

Once synthesized, very-long-chain fatty acyl-CoAs are incorporated into a variety of lipid classes in plants and microorganisms.

In plants, VLCFAs are crucial components of several lipid pools:

Cuticular Waxes and Suberin: VLCFAs are precursors to the aliphatic compounds that form the plant cuticle and suberin, extracellular barriers that protect against water loss and pathogens. academie-sciences.frnih.gov These can include wax esters, which are esters of a VLCFA and a long-chain alcohol. nih.gov

Sphingolipids: VLCFAs are essential building blocks for ceramides (B1148491) and more complex sphingolipids, which are vital components of the plasma and vacuolar membranes involved in cell signaling and membrane structure. nih.govnih.gov

Storage Lipids: In the seeds of some plant species, VLCFAs are stored in the form of triacylglycerols (TAGs), serving as an energy reserve for germination. academie-sciences.fr

In microorganisms, fatty acids and their esters are fundamental to cellular function. Bacteria can incorporate exogenous fatty acids from their environment, which must first be activated to acyl-CoAs or acyl-phosphates. nih.gov These activated fatty acids can then be:

Incorporated into Membrane Phospholipids: To maintain membrane fluidity and integrity. nih.gov

Metabolized for Energy: Broken down via β-oxidation to generate acetyl-CoA. nih.govnih.gov

Stored as Neutral Lipids: Some microbes accumulate fatty acid esters, such as wax esters or polyhydroxyalkanoates (PHAs), as intracellular energy and carbon storage compounds.

The regulation of fatty acid metabolism in bacteria is tightly controlled by transcriptional regulators that sense the levels of key metabolites like long-chain acyl-CoAs and malonyl-CoA, ensuring a balance between synthesis, degradation, and incorporation into complex lipids. nih.gov

Investigation of Enzymatic Esterification and Transesterification in In Vitro Biocatalysis

While biological systems produce a vast array of fatty acid esters, the targeted synthesis of specific esters like docosanoic acid, butyl ester, is often achieved through in vitro biocatalysis. This approach leverages the catalytic power of isolated enzymes, most commonly lipases (EC 3.1.1.3), to perform esterification and transesterification reactions under controlled conditions. jmbfs.orgmdpi.com

Lipases are highly efficient biocatalysts that can synthesize ester bonds in micro-aqueous or non-aqueous environments, reversing their natural hydrolytic function. jmbfs.orgmdpi.com Two primary reaction types are used:

Esterification: The direct reaction between a carboxylic acid (e.g., docosanoic acid) and an alcohol (e.g., butanol) to form an ester and water. mdpi.com

Transesterification (Alcoholysis): The reaction of an existing ester (e.g., a triglyceride containing docosanoic acid) with an alcohol (e.g., butanol), resulting in the exchange of the original alcohol component (glycerol) for the new one (butanol). nih.govresearchgate.net

Enzymatic synthesis is preferred over chemical methods due to its high specificity (regio- and stereoselectivity), milder reaction conditions (lower temperature and pressure), and reduced byproduct formation, making it a "green" alternative. nih.govresearchgate.net

Research has demonstrated the successful synthesis of fatty acid butyl esters using lipases. For instance, a study utilizing a halophilic lipase (B570770) from Marinobacter litoralis SW-45 catalyzed the esterification of free fatty acids (FFAs) from palm oil with butanol. nih.gov By optimizing various parameters, significant ester conversion was achieved. The findings from such studies provide a framework for the potential synthesis of this compound.

Table 3: Optimized Conditions for Enzymatic Butyl Ester Synthesis from Palm Kernel Oil FFA (Exemplary Research)

ParameterOptimal Value
Temperature45 °C
Agitation Speed230 rpm
Biocatalyst Concentration50% (v/v)
Substrate Molar Ratio (Butanol:FFA)5:1
Reaction Time15 min
Maximum Ester Conversion 69.1%
Data derived from a study on M. litoralis lipase with palm kernel oil-derived free fatty acids. nih.gov

Synthetic Methodologies in Academic Research

Direct Esterification of Docosanoic Acid with Butanol

The most common method for synthesizing fatty acid esters like butyl docosanoate is through the direct esterification of a carboxylic acid with an alcohol. csic.es This reaction typically requires a catalyst to achieve reasonable reaction rates and high conversion. csic.es

Catalytic Approaches and Reaction Kinetics

The esterification of carboxylic acids with alcohols is a reversible reaction, and various catalysts are employed to accelerate the process and shift the equilibrium towards the product side. csic.es While traditional homogeneous acid catalysts like sulfuric acid and hydrochloric acid are effective, they present challenges such as corrosion and difficulty in separation from the product mixture. csic.esresearchgate.net

The reaction kinetics for the esterification of acrylic acid with n-butanol have also been investigated, showing that the equilibrium conversion increases with temperature. researchgate.net This suggests that temperature is a critical parameter influencing the reaction rate and final yield. The use of Brønsted acidic ionic liquids has also been explored as an environmentally benign alternative to traditional acid catalysts for the synthesis of butyl butyrate (B1204436), demonstrating high yields. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of docosanoic acid, butyl ester. Key parameters that are typically investigated include temperature, reactant molar ratio, catalyst loading, and reaction time. researchgate.netresearchgate.net

For the synthesis of butyl butyrate using an acidic ionic liquid catalyst, the optimal conditions were found to be a 1:1.6 molar ratio of butyric acid to butanol, a catalyst amount of 5 wt% relative to butanol, a reaction time of 2.5 hours, and a temperature of 117°C, resulting in a 98.41% yield. researchgate.net In another study on butyl butyrate synthesis, the optimal conditions for maximum conversion were a 1:1 molar ratio of acid to alcohol, a 0.66 molar ratio of ionic liquid catalyst, and a reaction time of 4 hours at 110°C, achieving 90.34% acid conversion. researchgate.net

The effect of temperature on the esterification of acrylic acid with n-butanol showed that equilibrium conversion increased from 67.55% to 77.81% as the temperature was raised from 50 °C to 70 °C. researchgate.net The molar ratio of alcohol to acid is another significant factor. In the synthesis of fatty acid ethyl esters from linoleic-type vegetable oil, volumetric ratios of ethanol (B145695) to oil ranging from 1:1 to 5:1 were studied to enhance the reaction kinetics. mdpi.com

Ultrasound-assisted synthesis has also been shown to intensify the esterification process, significantly reducing reaction times and increasing yields of tertiary butyl fatty acid esters. biointerfaceresearch.com This method allows the reaction to be carried out at room temperature, offering an energy-efficient alternative to conventional heating. biointerfaceresearch.com

Table 1: Optimized Parameters for Butyl Ester Synthesis

EsterReactantsCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield/Conversion
Butyl ButyrateButyric Acid, ButanolAcidic Ionic Liquid1:1.61172.598.41% Yield
Butyl ButyrateButyric Acid, Butanol[EMIM][HSO4]1:1110490.34% Conversion
Butyl AcrylateAcrylic Acid, n-ButanolHomogeneous Acid1:150-70-67.55-77.81% Conversion

Enzymatic Synthesis Approaches for Long-Chain Fatty Acid Butyl Esters

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis for the production of fatty acid esters. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Lipases, a class of hydrolases, can effectively catalyze both the hydrolysis and synthesis of esters. nih.gov In low-water environments, the equilibrium shifts towards synthesis, making them ideal for producing esters like this compound. nih.gov The mechanism of lipase-catalyzed esterification involves the activation of the lipase's active site, formation of an acyl-enzyme intermediate, and subsequent reaction with an alcohol to release the ester product. nih.gov

Research has demonstrated the successful lipase-catalyzed synthesis of various fatty acid esters. For instance, lipases from Candida antarctica (immobilized as Novozym 435) and Thermomyces lanuginosus have been used for the esterification of docosahexaenoic acid (DHA). niscpr.res.in Studies on the synthesis of flavor esters have shown that lipases can catalyze the esterification of different acids and alcohols, as well as the transesterification of oils. researchgate.net

Transesterification, the exchange of an alcohol moiety of an ester with another alcohol, is another valuable enzymatic route. dss.go.thnih.gov Lipase-catalyzed transesterification is a prevalent industrial process and offers a less toxic and more selective alternative to chemical methods. nih.gov This method has been successfully employed for the synthesis of various structured lipids. lu.se For example, lipase-catalyzed alcoholysis of fats with butanol has been shown to produce butyl esters in good yield. dss.go.th

Alternative Synthesis Strategies for Docosanoic Acid Ester Derivatives

Beyond direct esterification and enzymatic methods, other strategies exist for the synthesis of docosanoic acid ester derivatives. These methods can offer advantages in terms of reactivity, substrate scope, or reaction conditions.

One such approach involves the use of coupling agents to facilitate the formation of the ester bond. Uronium-based coupling agents, commonly used in peptide synthesis, have been shown to be effective for preparing carboxylic acid esters from an acid and an alcohol at room temperature. researchgate.net Another method utilizes triphenylphosphine (B44618) dihalides in the presence of N,N-dimethylaminopyridine (DMAP) to synthesize n-butyl esters of various carboxylic acids in good to excellent yields under neutral and mild conditions. researchgate.net

The synthesis of docosanoic acid itself can be achieved through the oxidation of the corresponding alcohol, docosanol. researchgate.net This oxidation has been performed using hydrogen peroxide as the oxidant and a functionalized ionic liquid as the catalyst. researchgate.net Once the acid is obtained, it can then be esterified using the methods described previously.

Furthermore, the modification of docosanoic acid can lead to a variety of derivatives with unique properties. ontosight.ai For example, docosanoic acid has been used to create complex derivatives incorporating a triazine ring, suggesting potential applications in materials science or biotechnology. ontosight.ai The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) has also been explored through photochemical hydroacylation reactions, demonstrating an environmentally friendly approach to creating a library of these bioactive lipids. mdpi.com

Preparation via Activated Fatty Acids

The direct esterification of a carboxylic acid with an alcohol is often a slow and reversible reaction. To overcome these limitations, the carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). These activated forms readily react with alcohols to form esters.

Via Docosanoyl Chloride:

One common method for activating a carboxylic acid is to convert it to an acyl chloride. For the synthesis of this compound, this would involve the reaction of docosanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form docosanoyl chloride. The subsequent reaction of docosanoyl chloride with butanol would then yield the desired ester. The general reaction is as follows:

Step 1: Formation of Docosanoyl Chloride C₂₁H₄₃COOH + SOCl₂ → C₂₁H₄₃COCl + SO₂ + HCl

Step 2: Esterification C₂₁H₄₃COCl + CH₃(CH₂)₃OH → C₂₁H₄₃COO(CH₂)₃CH₃ + HCl

This method is highly effective due to the high reactivity of the acyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced.

Via Docosanoic Anhydride:

Another approach involves the use of a carboxylic acid anhydride. Docosanoic anhydride can be synthesized from docosanoic acid. This anhydride can then react with butanol to produce this compound and a molecule of docosanoic acid. The reaction is as follows:

(C₂₁H₄₃CO)₂O + CH₃(CH₂)₃OH → C₂₁H₄₃COO(CH₂)₃CH₃ + C₂₁H₄₃COOH

While this method is also effective, it is less atom-economical than the acyl chloride route as one equivalent of the fatty acid is regenerated.

Construction of Fatty Acid Ester Libraries for Structure-Activity Relationship Studies

While the direct inclusion of this compound in a publicly documented SAR study library was not identified in the provided search results, the general methodology for creating such libraries is well-established. A typical approach would involve parallel synthesis, where a series of fatty acids of varying chain lengths (including docosanoic acid) are reacted with a selection of alcohols (including butanol) in a multi-well plate format.

For example, a library could be constructed by reacting a set of fatty acyl chlorides (e.g., C16, C18, C20, C22) with a range of alcohols (e.g., methanol (B129727), ethanol, propanol, butanol). The resulting esters would then be screened for a specific biological activity or a desired physical property, such as lubricity or melting point. The data obtained from these screenings would help in identifying the structural features that are important for the observed activity or property.

The synthesis of such libraries often employs automated or semi-automated techniques to handle the large number of reactions and subsequent analyses efficiently. The characterization of the individual library members, including this compound if included, would typically be performed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a non-volatile compound like docosanoic acid, butyl ester, gas and liquid chromatography are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Ester Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid esters. researchgate.net This method is particularly well-suited for profiling complex mixtures of fatty acids after they have been converted to a more volatile form, such as methyl or butyl esters. researchgate.netsielc.com The process involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Generally, compounds with lower boiling points and less interaction with the stationary phase elute faster.

For this compound, the high molecular weight necessitates high temperatures in the GC oven to ensure sufficient volatility. The long, saturated alkyl chain results in a relatively long retention time compared to shorter-chain fatty acid esters. youtube.com The choice of the stationary phase is critical; polar columns are often used for the detailed separation of fatty acid esters, including isomers. researchgate.net

Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net This combination of chromatographic separation and mass spectrometric detection provides both quantitative data (from the peak area in the chromatogram) and qualitative identification (from the mass spectrum). researchgate.net In some cases, to enhance sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed. mdpi.com

A typical GC-MS analysis of a sample containing this compound would involve the following steps:

Sample Preparation: Extraction of lipids from the sample matrix, followed by a derivatization step (transesterification) to convert fatty acids to their butyl esters if they are not already in that form. researchgate.net

GC Separation: Injection of the derivatized sample onto a suitable capillary column in the GC. A temperature program is used to ramp the oven temperature to facilitate the elution of high-boiling-point esters like butyl behenate (B1239552).

MS Detection: As the butyl behenate elutes from the GC column, it is fragmented and detected by the mass spectrometer, providing its characteristic mass spectrum for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Fatty Acid Ester Analysis

While GC-MS is a robust technique, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, particularly for the analysis of complex lipids and for compounds that are thermally labile or difficult to derivatize. nih.gov LC-MS separates compounds in the liquid phase, which can be advantageous for analyzing this compound without the need for derivatization if it is already present in a sample. hmdb.ca

In a typical LC-MS setup, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase being pumped through. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of fatty acid esters. hmdb.ca The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of a wide range of compounds with varying polarities.

After separation by LC, the eluent is introduced into the mass spectrometer. Since the mobile phase is a liquid, an interface such as electrospray ionization (ESI) is used to generate gas-phase ions from the analyte molecules. ESI is a "soft" ionization technique that typically results in the formation of a prominent molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), with minimal fragmentation. hmdb.ca This is particularly useful for confirming the molecular weight of the compound. For structural information, tandem mass spectrometry (LC-MS/MS) can be performed, where the molecular ion is isolated and then fragmented to produce a characteristic pattern. docbrown.info

The advantages of LC-MS for the analysis of this compound include:

Reduced Sample Preparation: Direct analysis may be possible, circumventing the need for derivatization. nih.gov

Analysis of Complex Mixtures: LC is highly effective at separating complex biological lipid extracts.

Soft Ionization: ESI provides clear molecular weight information, which is crucial for identification.

Spectroscopic Characterization of Synthesized and Isolated Docosanoic Acid Butyl Ester

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. By interacting with molecules using different forms of electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the butyl group and the long docosanoic acid chain. The expected chemical shifts (in ppm, relative to a standard like tetramethylsilane) are:

A triplet corresponding to the terminal methyl group of the butyl chain.

A triplet for the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-). This signal would be shifted downfield due to the deshielding effect of the electronegative oxygen atom. researchgate.net

Multiplets for the two other methylene groups in the butyl chain.

A triplet for the methylene group alpha to the carbonyl group (C=O) in the docosanoic acid chain.

A large, broad multiplet for the numerous methylene groups (-CH₂-) in the long fatty acid backbone.

A triplet for the terminal methyl group of the docosanoic acid chain, appearing at the most upfield region of the spectrum. massbank.eu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the following signals are expected:

A signal for the carbonyl carbon of the ester group, which would be the most downfield signal.

A signal for the carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

Signals for the other three carbons of the butyl group.

A signal for the carbon of the methylene group alpha to the carbonyl group.

A series of signals for the methylene carbons in the long alkyl chain. Due to the similarity in their chemical environments, these signals would appear in a narrow range.

A signal for the terminal methyl carbon of the docosanoic acid chain.

A signal for the terminal methyl carbon of the butyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)-~174
-O-CH₂- (butyl)~4.05 (triplet)~64
-O-CH₂-CH₂- (butyl)~1.65 (multiplet)~31
-CH₂-CH₂-CH₃ (butyl)~1.40 (multiplet)~19
-CH₂-CH₃ (butyl)~0.93 (triplet)~14
-CH₂-C=O (docosanoyl)~2.28 (triplet)~34
-CH₂-CH₂-C=O (docosanoyl)~1.61 (multiplet)~25
-(CH₂)₁₈- (docosanoyl chain)~1.25 (broad multiplet)~29-30
Terminal -CH₃ (docosanoyl)~0.88 (triplet)~14

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FT-IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically in wavenumbers, cm⁻¹).

The FT-IR spectrum of this compound would show several characteristic absorption bands:

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains. sielc.com

C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature of an ester. This peak is due to the stretching vibration of the carbonyl (C=O) group.

C-O Stretching: A strong absorption in the region of 1170-1250 cm⁻¹ corresponding to the C-O single bond stretching of the ester linkage.

C-H Bending: Absorption bands around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking) are characteristic of the bending vibrations of the long methylene chain. sielc.com

Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³ CH₂, CH₃)2850 - 2960Strong
C=O Stretch (Ester)~1740Very Strong, Sharp
C-H Bend (CH₂)~1465Medium
C-O Stretch (Ester)1170 - 1250Strong
CH₂ Rocking (-(CH₂)n-, n > 4)~720Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two critical pieces of information for structure elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular weight of this compound (C₂₆H₅₂O₂) is 396.7 g/mol . A high-resolution mass spectrometer can determine this mass with very high accuracy, which helps to confirm the molecular formula.

When subjected to electron impact ionization in a GC-MS system, this compound will fragment in a predictable manner. The mass spectrum is a plot of the relative abundance of the ions versus their mass-to-charge ratio (m/z). A mass spectrum for this compound is available in the MassBank database (Accession MSBNK-Fac_Eng_Univ_Tokyo-JP001777).

The key fragmentation pathways for long-chain fatty acid esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the butoxy group (-OC₄H₉) or the formation of an acylium ion [CH₃(CH₂)₂₀CO]⁺.

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain on the alcohol moiety. It involves the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen, followed by the elimination of an alkene (butene, C₄H₈). This would result in a prominent ion at m/z 340, corresponding to protonated docosanoic acid.

Fragmentation of the Butyl Group: Loss of fragments from the butyl chain, such as the loss of a butyl radical to give an ion corresponding to the protonated acid.

Fragmentation of the Long Alkyl Chain: A series of fragment ions separated by 14 mass units (corresponding to -CH₂- groups) is characteristic of the fragmentation of the long docosanoyl chain. hmdb.ca

Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
396[C₂₆H₅₂O₂]⁺Molecular Ion (M⁺)
340[CH₃(CH₂)₂₀COOH]⁺McLafferty Rearrangement (loss of C₄H₈)
323[M - OC₄H₉]⁺Alpha-cleavage (loss of butoxy radical)
101[C₄H₉O=C(OH)]⁺ or [CH₂(CH₂)₂COOCH₃]⁺ rearrangement productRearrangement and cleavage
57[C₄H₉]⁺Butyl cation
56[C₄H₈]⁺Fragment from butyl group

Sample Preparation and Derivatization Techniques for Docosanoic Acid Butyl Ester Analysis

The accurate quantification of docosanoic acid, often analyzed as its butyl ester derivative, in various matrices necessitates robust sample preparation and derivatization procedures. These steps are critical for isolating the analyte from complex sample matrices, enhancing its chemical properties for analysis, and ensuring the reliability of the results. The choice of technique is often dictated by the nature of the sample matrix (e.g., dairy products, oils, biological tissues) and the analytical instrumentation employed, most commonly gas chromatography (GC).

The primary goals of sample preparation for the analysis of docosanoic acid as its butyl ester are to extract the lipid fraction containing the fatty acid and then to convert the fatty acid into its less polar and more volatile ester form. This derivatization is essential because the high polarity and low volatility of free fatty acids like docosanoic acid can lead to poor chromatographic performance, characterized by peak tailing and potential adsorption issues within the GC system. restek.com

Extraction and Isolation

Before derivatization, the lipid-containing portion of a sample must be extracted. A common approach involves solvent extraction. For instance, in the analysis of dairy products, a multi-step extraction is employed to isolate the free fatty acids. nih.govacs.org Similarly, for other biological samples, a three-phase solvent system of methyl tert-butyl ether (MTBE), methanol (B129727), and water can be used for total lipid extraction. nih.gov After extraction, the sample might be centrifuged to separate layers, and the organic layer containing the lipids is collected for further processing. acs.org

Derivatization to Butyl Esters

Derivatization is a key step where docosanoic acid is converted into this compound. This is typically an esterification reaction using n-butanol in the presence of a catalyst. This process, often referred to as butylation, improves the analyte's volatility and thermal stability, making it highly suitable for GC analysis.

One widely used method involves the use of a Lewis acid catalyst, such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃), in n-butanol. researchgate.netsigmaaldrich.com The general procedure involves heating the extracted sample containing the fatty acids with a BF₃/n-butanol solution. This reaction converts the carboxylic acid group of docosanoic acid into its corresponding butyl ester. After the reaction, the mixture is cooled, and the resulting fatty acid butyl esters (FABEs), including this compound, are typically extracted into a non-polar solvent like hexane. researchgate.netsigmaaldrich.com This organic phase is then separated, dried, and concentrated before injection into the GC.

Another approach for esterification is the use of tetrabutylammonium (B224687) hydroxide (B78521) (TBH), which can derivatize a carboxylic acid to form a butyl ester. researchgate.net This method is particularly suitable for flash alkylation in the injector port of the gas chromatograph.

The following table summarizes common derivatization reagents and conditions used for preparing fatty acid esters for GC analysis.

Derivatization Reagent/Method Procedure Summary Key Advantages Reference
Boron Trifluoride (BF₃) in n-butanol The sample containing the fatty acid is heated (e.g., 60-90°C) with BF₃ in n-butanol. The resulting butyl esters are then extracted with a non-polar solvent like hexane.Effective for converting free fatty acids to butyl esters, improving volatility for GC analysis. researchgate.net
Boron Trichloride (BCl₃) in alcohol Similar to the BF₃ method, the sample is heated with BCl₃ in an alcohol (e.g., methanol or butanol) to form the corresponding esters.A well-established method for creating stable esters for GC. sigmaaldrich.com
Tetrabutylammonium hydroxide (TBH) Derivatization occurs via flash alkylation, where the reagent converts the carboxylic acid to a butyl ester in the hot GC injection port.A rapid procedure suitable for thermally stable fatty acids. researchgate.net

Research Findings and Method Validation

Research has focused on developing and validating methods for the analysis of free fatty acids as their butyl ester derivatives to ensure accuracy and precision. A study by Mannion et al. (2019) developed a novel fatty acid butyl ester gas chromatography (FABE-GC) method for determining free fatty acids in dairy products. nih.govacs.org In this method, the extracted free fatty acids were converted to butyl esters before analysis by GC with flame ionization detection (FID). The method demonstrated excellent performance across a range of validation parameters. nih.govacs.org

The table below presents the validation data for the FABE-GC method, showcasing its reliability for quantifying individual free fatty acids, which would include docosanoic acid if present in the samples.

Validation Parameter Result Significance Reference
Linearity (R²) > 0.9964Indicates a strong linear relationship between concentration and detector response over the tested range (20–700 mg/L). nih.govacs.org
Limits of Detection (LOD) 5–8 mg/LDemonstrates the method's high sensitivity in detecting low concentrations of free fatty acids. nih.govacs.org
Limits of Quantification (LOQ) 15–20 mg/LRepresents the lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.govacs.org
Accuracy (Relative Error) 1.6–5.4%Shows the closeness of the measured values to the true values, indicating minimal systematic error. nih.govacs.org
Interday Precision (%RSD) 4.4–5.3%Reflects the method's reproducibility when performed on different days. nih.govacs.org
Intraday Precision (%RSD) 0.9–5.6%Indicates the method's reproducibility within the same day's analysis. nih.govacs.org

This validated method overcomes limitations associated with other techniques, such as the analysis of underivatized free fatty acids or the formation of methyl esters, particularly for short-chain and polyunsaturated fatty acids. nih.govacs.org The conversion to butyl esters provides a robust and accurate approach for the comprehensive profiling of fatty acids in complex samples. nih.govacs.org

Research on Biological Activities and Mechanistic Studies

Investigation of Antimicrobial Activities of Docosanoic Acid Butyl Ester and Related Esters in Plant Extracts

While direct studies focusing exclusively on the antimicrobial properties of docosanoic acid, butyl ester are limited, research on related long-chain fatty acid esters found in plant and microbial extracts suggests potential antimicrobial efficacy. The antimicrobial activity of fatty acids and their esters is a known phenomenon, with their effectiveness often influenced by the chain length and the type of ester group. nih.govnih.gov

Fatty acid methyl esters (FAMEs) derived from various plant sources have demonstrated notable antimicrobial action. For instance, a study on the FAMEs from the mangrove plant Excoecaria agallocha revealed the presence of behenic acid (docosanoic acid) and other saturated fatty acids. scielo.br The extract exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/ml. scielo.br Similarly, FAME extracts from the leaves of Sesuvium portulacastrum containing palmitic acid and oleic acid as major components, showed considerable antibacterial and antifungal activities. researchgate.net

The type of ester appears to influence the antimicrobial spectrum. Studies on various omega fatty acids and their methyl and ethyl esters have shown that these compounds can effectively inhibit the growth of oral microorganisms, with the level of inhibition varying between different microbial species and the specific ester form. nih.gov For example, some fatty acid esters are more effective against Gram-positive bacteria, while others show greater activity against Gram-negative bacteria or fungi. nih.gov The modification of the carboxyl group of fatty acids into esters significantly influences their antimicrobial profiles, both in terms of concentration required for inhibition and the specificity towards certain microbes. nih.gov

Furthermore, research on synthetic fatty acid derivatives has provided insights into their mechanisms of action. For example, conjugating fatty acids to synthetic antibacterial peptides has been shown to enhance their antimicrobial activity, with the length of the fatty acid chain being a critical factor. mdpi.com Saturated fatty acids with 10 or 12 carbons demonstrated the highest efficacy in these conjugates. mdpi.com Other studies have highlighted the antifungal potential of fatty acid derivatives, such as propylene (B89431) glycol monocaprylate, which exerts its effect through membrane disruption. nih.gov

The following table summarizes the antimicrobial activities observed in extracts containing various long-chain fatty acid esters, providing an indication of the potential for related compounds like this compound.

Plant/Microbial SourceActive Compounds/ExtractTested MicroorganismsObserved ActivityReference
Excoecaria agallochaFatty Acid Methyl Esters (including behenic acid)Bacillus subtilis, Staphylococcus aureusMIC: 0.125 mg/ml; MBC: 0.25 mg/ml scielo.br
Sesuvium portulacastrumFatty Acid Methyl Esters (palmitic acid, oleic acid)Bacillus subtilisHighest inhibition zone (16.3 mm); MIC: 0.25 mg/ml researchgate.net
Pentaclethra macrophylla (fermented seeds)Fatty Acid Esters (including linoleic acid)Bacterial and fungal speciesBroad-spectrum activity; MIC: 5 mg/mL nih.gov
Lactobacillus plantarum3-hydroxy fatty acidsMolds and yeastsBroad antifungal activity nih.gov
Penicillium chrysogenum(Z)-13-docosenamideBacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coliMIC: ~10 μg/mL nih.gov

Studies on Enzymatic Lipolysis Resistance of Long-Chain Fatty Acid Esters

The enzymatic breakdown of esters, particularly those of long-chain fatty acids like this compound, is primarily carried out by a class of enzymes known as lipases. The resistance of these esters to hydrolysis is a subject of interest, particularly in the context of their stability and metabolic fate.

Wax esters, which are esters of long-chain fatty acids and long-chain alcohols, are structurally similar to this compound. Studies on the enzymatic hydrolysis of wax esters have shown that they are generally more resistant to lipase (B570770) action compared to triglycerides. nih.gov The rate of hydrolysis can be influenced by several factors, including the chain length of both the fatty acid and the alcohol components, as well as the degree of unsaturation. nih.gov

Research has shown that certain long-chain polyunsaturated fatty acids are resistant to hydrolysis by pancreatic lipase. nih.gov This resistance has been attributed to steric hindrance caused by the proximity of double bonds to the carboxyl group of the fatty acid. nih.gov While docosanoic acid is a saturated fatty acid, its very long chain length could also present a steric challenge for the active site of some lipases, potentially slowing down the rate of hydrolysis.

The enzyme responsible for the breakdown of wax esters is known as wax-ester hydrolase or wax-ester acylhydrolase. ontosight.aiwikipedia.org These enzymes catalyze the hydrolysis of wax esters into their constituent fatty acids and fatty alcohols. ontosight.aiwikipedia.org The activity of these enzymes is crucial for the utilization of wax esters as an energy source in organisms that consume them. ontosight.ai

The table below highlights key findings related to the enzymatic hydrolysis of long-chain esters.

Enzyme/SystemSubstrateKey Findings on Hydrolysis ResistanceReference
Pancreatic LipaseWhale Oil Triglycerides (containing eicosapentaenoic and docosahexaenoic acids)Certain long-chain polyunsaturated fatty acids were found to be resistant to lipase action. nih.gov
Fish Digestive LipasesWax Esters and TriglyceridesTriglycerides were hydrolyzed faster than wax esters, indicating a relative resistance of wax esters to lipolysis. nih.gov
Fungal LipasesGeneralThe presence of a double bond near the carboxyl group can make unsaturated fatty acid esters resistant to hydrolysis. nottingham.ac.uk
Carp Hepatopancreas EnzymesWax EstersThe study identified distinct enzymes for the hydrolysis and synthesis of wax esters. nih.gov

Impact of Long-Chain Fatty Acid Metabolism and Elongation on Plant Development and Stress Responses

Docosanoic acid, also known as behenic acid, is a very-long-chain fatty acid (VLCFA) that plays a crucial role in various aspects of plant biology. celignis.comwikipedia.org The metabolism and elongation of long-chain fatty acids to form VLCFAs are fundamental processes for plant growth, development, and adaptation to environmental stresses. publish.csiro.aunih.govmdpi.compublish.csiro.auiastate.edu

VLCFAs are essential components of various lipid classes in plants, including waxes, sphingolipids, and certain membrane phospholipids (B1166683). publish.csiro.aumdpi.com These lipids are integral to the formation of protective barriers like the cuticle, which covers the aerial parts of plants, and suberin, which is found in roots. nih.govmdpi.com The cuticle, rich in waxes derived from VLCFAs, is critical for preventing water loss and protecting against pathogens. nih.gov

The elongation of fatty acids occurs in the endoplasmic reticulum through the action of a multi-enzyme complex. nih.gov This process is vital for normal plant development, and disruptions in the genes responsible for fatty acid elongation can lead to severe growth defects. nih.gov

Plants respond to both biotic (e.g., pathogens) and abiotic (e.g., drought, cold, salinity) stresses by altering their lipid composition. publish.csiro.aunih.govfrontiersin.orgnih.gov An increase in the content of VLCFAs in cell membranes has been observed under various stress conditions. publish.csiro.aunih.gov This change in lipid composition is thought to be an adaptive response that helps maintain membrane integrity and function under adverse conditions. publish.csiro.au For instance, under drought stress, an increase in VLCFAs can enhance the protective properties of the cuticle, reducing water loss. publish.csiro.au In response to pathogen attacks, VLCFAs and their derivatives can act as signaling molecules, triggering defense responses. annualreviews.orgthestatesman.comsciencedaily.comnih.gov

The phytohormone abscisic acid (ABA) is a key regulator of plant stress responses, and its signaling pathways are interconnected with lipid metabolism. researchgate.net Changes in the levels of VLCFAs can influence hormone signaling, thereby modulating the plant's ability to cope with a wide range of environmental challenges. thestatesman.com

The table below summarizes the roles of very-long-chain fatty acids in plant responses to stress.

Stress TypePlant Species/SystemRole of VLCFAs/Fatty Acid ElongationReference
Abiotic Stress (general)VariousAccumulation of VLCFAs in membranes as an adaptive response. publish.csiro.aunih.gov
Biotic Stress (Pathogens)ArabidopsisVLCFA biosynthesis is linked to plant defense mechanisms and immunity. nih.govthestatesman.comsciencedaily.com
Drought StressRiceRegulation of stress-induced wax deposition involving VLCFAs. publish.csiro.au
Heavy Metal Stress (Zinc)GeneralIncreased content of saturated VLCFAs like behenic acid. publish.csiro.au

Environmental Fate and Biodegradation Research

Studies on the Biodegradation Pathways of Fatty Acid Esters in Environmental Compartments

The biodegradation of a fatty acid ester such as Docosanoic acid, butyl ester is presumed to initiate with the enzymatic hydrolysis of the ester bond. This initial cleavage, catalyzed by esterase enzymes widely produced by environmental microorganisms, breaks the compound into its constituent parts: docosanoic acid (a long-chain fatty acid) and butanol (an alcohol). researchgate.net This step is crucial as it transforms the parent ester into smaller, more readily metabolized molecules. researchgate.net

Following hydrolysis, the subsequent degradation pathways for the two resulting molecules have been studied extensively:

Docosanoic Acid Degradation: The primary pathway for the breakdown of long-chain fatty acids like docosanoic acid is the β-oxidation cycle. mdpi.comresearchgate.netnih.gov This well-characterized metabolic process occurs in both prokaryotic and eukaryotic organisms and involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. mdpi.com The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy and cellular precursors. researchgate.net In anaerobic environments, long-chain fatty acids are also degraded via β-oxidation, often by syntrophic bacteria that work in concert with methanogens to break down the fatty acid into acetate (B1210297), which is then converted to methane. nih.govteamaquafix.com

Butanol Degradation: The butanol released during hydrolysis is also readily biodegradable. Studies on related C4 compounds like butyl acetate show they are typically subject to rapid degradation in soil and water. nih.gov

Microbial Degradation of Long-Chain Fatty Acid Esters in Soil and Aquatic Environments

A diverse array of microorganisms present in soil and aquatic ecosystems is capable of degrading long-chain fatty acids and their esters. While specific studies on this compound are not prevalent, research on LCFAs and other esters points to the involvement of various bacterial and fungal genera.

In aerobic systems, bacteria are the primary drivers of degradation. Many common soil and water bacteria possess the necessary enzymes for β-oxidation. nih.gov Genera such as Bacillus, Rhodococcus, Comamonas, Sphingomonas, and Acidovorax have been identified as effective degraders of complex organic molecules, including esters and long-chain hydrocarbons. nih.govresearchgate.netmdpi.com For instance, studies on the degradation of di-n-butyl phthalate (B1215562), another butyl ester, showed that microbial consortia dominated by Comamonas sp. could achieve complete degradation. researchgate.net Similarly, Bacillus species are noted for their significant role in degrading various pesticides, highlighting their robust enzymatic capabilities. mdpi.com

In anaerobic settings, the microbial community is different but equally effective. The degradation of LCFAs is often carried out by specialized bacteria, such as those from the families Syntrophomonadaceae and Syntrophaceae. nih.gov Recent research has also identified novel microbes, including species of Spirochaetota, Smithellaceae, and Desulfomonilia, that play a significant role in the anaerobic breakdown of LCFAs. nih.gov

The table below provides examples of microorganisms known to degrade related complex organic compounds, suggesting their potential role in the breakdown of this compound.

Microorganism/GroupDegraded Compound(s)EnvironmentReference
Comamonas sp.Di-n-butyl phthalate (DBP)River Sediment researchgate.net
Bacillus cereusButachlor (B1668075)Soil mdpi.com
Staphylococcus succinusD-cyphenothrin (pyrethroid ester)Soil/Water mdpi.com
Spirochaetota sp., Smithellaceae sp., Desulfomonilia sp.Oleate (LCFA)Anaerobic Digester nih.gov
Rhodococcus ruberDi(2-ethylhexyl) phthalate (DEHP)Salt Medium nih.gov

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Factors Influencing the Environmental Degradation Rates of Fatty Acid Esters

The rate at which this compound biodegrades in the environment is not constant but is influenced by a combination of its molecular properties and ambient environmental conditions.

Molecular Structure:

Chain Length: The long carbon chain of docosanoic acid (C22) is a significant factor. Generally, very long-chain fatty acids may degrade more slowly than medium or short-chain ones. teamaquafix.com

Water Solubility: Docosanoic acid has very low water solubility. oecd.org This low solubility can be a rate-limiting factor for biodegradation, as microorganisms primarily metabolize dissolved substrates. The ester form, butyl behenate (B1239552), is also expected to have low solubility, limiting its bioavailability to microbes. oecd.org

Environmental Conditions:

Temperature: Microbial activity is temperature-dependent. Optimal degradation rates typically occur within a mesophilic range (e.g., 25-35°C), with rates decreasing at lower or higher temperatures. mdpi.com

pH: The pH of the soil or water matrix can affect both microbial health and enzyme activity. Most degradation processes are favored under neutral to slightly alkaline conditions (pH 7.0-8.0). mdpi.commdpi.com Extreme acidity or alkalinity can significantly inhibit microbial degradation. mdpi.com

Oxygen Availability: The presence or absence of oxygen determines which microbial communities are active and which degradation pathways are used. Aerobic degradation is generally faster and more complete than anaerobic degradation. teamaquafix.com

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and can influence the rate of degradation.

Bioavailability: The tendency of long-chain fatty acids to adsorb to soil organic matter and sediments can reduce their availability to microorganisms. oecd.org The high calculated organic carbon-water (B12546825) partitioning coefficient (Koc) for docosanoic acid suggests it will be largely immobile in soil and partition to sediment in aquatic systems, potentially slowing its degradation. oecd.org

Assessment of Biodegradation in Specific Environmental Matrices

The ultimate fate of this compound is determined by its behavior and degradation within specific environmental compartments, primarily soil and aquatic systems.

Soil: Upon release to a terrestrial environment, this compound is expected to bind strongly to soil particles due to its low water solubility and hydrophobic nature. oecd.org Its mobility will be very low, and it will not likely leach into groundwater. Degradation will be carried out by the soil's native microbial population. Studies on other complex organic compounds have demonstrated that bioremediation in soil is highly effective. For example, Bacillus cereus strain DC-1 was able to degrade 99.23% of a 100 mg/kg butachlor concentration in soil within 12 days. mdpi.com Similarly, bioaugmentation of soil with Staphylococcus succinus enhanced the removal of D-cyphenothrin by over 72% within 40 days. mdpi.com While the rate for butyl behenate may differ, these studies confirm that soil microorganisms are capable of breaking down complex esters.

Aquatic Environments: If released into water, this compound would be expected to adsorb to suspended solids and eventually partition to the sediment, as predicted by fugacity models for docosanoic acid. oecd.org The portion remaining in the water column would undergo biodegradation, although the low solubility could limit the rate. In sediment, both aerobic (at the sediment-water interface) and anaerobic degradation would occur. Studies on the biodegradation of di-n-butyl phthalate in river sediment showed a rapid degradation, with nearly 100% removal in 3 days, indicating that sediment microflora are well-adapted to degrading esters. researchgate.net

The inherent biodegradability of the parent fatty acid has been assessed. According to OECD guideline tests, docosanoic acid is considered inherently biodegradable, though the rate may be slow, which is attributed to its low water solubility. oecd.org

ParameterValueInterpretationReference
Water Solubility0.005 mg/L at 25°CVery low, limits bioavailability oecd.org
Log Kow (Octanol-Water Partition Coefficient)9.91High potential for bioaccumulation and adsorption to organic matter oecd.org
Koc (Soil Organic Carbon-Water Partitioning Coefficient)135,000 (Calculated)Immobile in soil; expected to adsorb strongly to sediment oecd.org
Inherent Biodegradability (OECD 301C)48-56% after 28 daysInherently biodegradable under aerobic conditions oecd.org
Inherent Biodegradability (OECD 302C)79-96% after 28 daysInherently biodegradable under aerobic conditions oecd.org

This table is interactive. Click on the headers to sort.

Potential Applications in Materials Science and Industrial Research Academic Perspectives

Research on Fatty Acid Esters as Bio-Lubricants and Their Performance Characteristics

The pursuit of environmentally friendly lubricants has spurred research into vegetable oil-based feedstocks. mdpi.com Fatty acid esters, synthesized from sources like vegetable oils and alcohols, are being extensively studied as potential bio-lubricants. mdpi.com These esters are considered promising due to their excellent lubricity, high viscosity index, low volatility, and high flash points. matec-conferences.org

Research has shown that the physicochemical properties of fatty acid esters, which are crucial for their performance as lubricants, are significantly influenced by the fatty acid composition and the alcohol used in their synthesis. mdpi.com For instance, esters derived from the transesterification of soybean, sunflower, rapeseed, and coconut oils with higher alcohols have demonstrated promising properties for bio-lubricant applications. mdpi.com The chemical modification of fatty acids through esterification is a key strategy to improve their performance characteristics for lubricant applications. matec-conferences.org

The performance of fatty acid esters as bio-lubricants is evaluated based on several parameters, including viscosity, pour point, and oxidative stability. acs.org For example, a study on pelargonic acid esters showed that their rheological and tribological properties are influenced by the structural features of the alcohol used in their synthesis. acs.org While vegetable oils in their natural form have drawbacks like high melting points and poor oxidation stability, synthetic esters like monoesters and polyol esters exhibit improved characteristics for use as bio-lubricants. mdpi.com

The following table summarizes the key performance characteristics of fatty acid esters as bio-lubricants based on academic research findings:

Performance CharacteristicResearch Findings
Lubricity Fatty acid esters generally exhibit excellent lubricity. matec-conferences.org
Viscosity Index They possess a high viscosity index, indicating stable viscosity over a range of temperatures. matec-conferences.org
Oxidative Stability This can be a limitation for some vegetable oil-based esters, but can be improved through chemical modification. mdpi.comacs.org
Low-Temperature Properties The pour point is a critical factor, and it is influenced by the structure of the fatty acid and alcohol. acs.org
Biodegradability Fatty acid esters are generally biodegradable, making them an environmentally friendly alternative to mineral oil-based lubricants. researchgate.net

Academic Studies on Fatty Acid Esters as Plasticizers and Their Polymer Compatibility

Fatty acid esters are being investigated as renewable and non-toxic alternatives to conventional plasticizers, such as phthalates, in various polymers. nih.gov Academic research focuses on synthesizing and characterizing these bio-based plasticizers and evaluating their compatibility and performance in polymer matrices, particularly with polyvinyl chloride (PVC). nih.govjst.go.jp

Studies have shown that the effectiveness of fatty acid esters as plasticizers depends on their chemical structure. For example, the epoxidation of unsaturated fatty acid esters can improve their properties for PVC plasticization. google.com Research has also explored the use of dimerized fatty acids to create oligoester plasticizers with good compatibility and low migration rates in PVC. nih.gov

The compatibility of fatty acid esters with polymers is a critical aspect of these studies. Techniques like Raman confocal microscopy are used to assess the distribution of the plasticizer within the polymer matrix. researchgate.net The thermal stability and mechanical properties of the plasticized polymer films are also thoroughly analyzed to determine the efficacy of the fatty acid ester as a plasticizer. researchgate.netresearchgate.net For instance, the addition of fatty acid esters has been shown to reduce the brittleness of certain biopolymers. researchgate.net

Key findings from academic studies on fatty acid esters as plasticizers are summarized in the table below:

Research AreaKey Findings
Synthesis of Bio-based Plasticizers Fatty acid esters are synthesized from renewable resources to create non-toxic plasticizers. nih.govresearchgate.net
Polymer Compatibility The compatibility with polymers like PVC is evaluated, with some esters showing homogeneous distribution. nih.govresearchgate.net
Mechanical Properties The effect on the mechanical properties, such as elongation at break, is a key performance indicator. researchgate.net
Thermal Stability The presence of fatty acid esters can influence the thermal degradation temperature of the polymer. researchgate.net
Migration Resistance Oligoester-based plasticizers derived from fatty acids have shown reduced migration from the polymer matrix. nih.gov

Investigation of Docosanoic Acid Butyl Ester and Related Esters as Surfactants and Emulsifiers in Formulation Science

Fatty acid esters, including those with long chains like docosanoic acid, are investigated for their surfactant and emulsifying properties in various formulations. taylorandfrancis.com Their amphiphilic nature, with a hydrophilic head and a lipophilic tail, allows them to stabilize emulsions and act as surface-active agents. nih.gov

Academic research in this area explores the synthesis of novel fatty acid ester-based surfactants and characterizes their performance. nih.govresearchgate.net For example, studies have been conducted on sucrose (B13894) fatty acid esters, which are non-ionic surfactants with applications in food, cosmetics, and pharmaceuticals. taylorandfrancis.comresearchgate.net The emulsifying properties of these esters are highly dependent on the chain length of the fatty acid. nih.gov

Polyglycerol fatty acid esters are another class of non-ionic surfactants derived from natural sources that have garnered research interest. scispace.com They are used as emulsifiers in a variety of products, and their phase behavior in aqueous systems is a subject of academic study. scispace.com The synthesis of these esters can be complex, and research aims to develop more efficient and selective methods. scispace.commdpi.com

The table below highlights key research aspects of fatty acid esters as surfactants and emulsifiers:

Research AspectFindings and Focus Areas
Synthesis of Novel Surfactants Development of bio-based surfactants from fatty acids and sugars or polyols. nih.govmdpi.com
Emulsifying Properties Evaluation of the ability to form and stabilize emulsions, which is dependent on the molecular structure. nih.gov
Structure-Property Relationships Investigating how the fatty acid chain length and the hydrophilic head group affect surfactant performance. nih.govresearchgate.net
Applications in Formulations Exploring their use in food, cosmetic, and pharmaceutical formulations as emulsifiers and stabilizing agents. taylorandfrancis.comresearchgate.net
Phase Behavior Studying the behavior of these surfactants in aqueous and non-aqueous systems to understand their aggregation and performance. scispace.com

Studies on Fatty Acid Esters in the Development of Structured Lipids for Various Applications

Structured lipids are triacylglycerols that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone. nih.govmdpi.com Fatty acid esters are fundamental to the synthesis of these novel lipids, which are designed to have specific physical and metabolic properties. nih.gov

Academic research in this field focuses on the enzymatic and chemical synthesis of structured lipids. mdpi.comnih.gov Lipases are often used as biocatalysts due to their high selectivity, which allows for the precise placement of fatty acids on the glycerol backbone. nih.gov The synthesis can involve reactions such as interesterification, acidolysis, and alcoholysis, where fatty acid esters can be a reactant or a product. mdpi.comnih.gov

One area of significant interest is the development of structured lipids for nutritional applications. nih.govnih.gov For example, research has been conducted on creating structured lipids that combine medium-chain fatty acids with long-chain fatty acids, such as behenic acid (docosanoic acid), to produce materials with specific melting behaviors, similar to cocoa butter. nih.gov These structured lipids can offer unique metabolic benefits. nih.gov

The table below outlines key areas of research in the development of structured lipids involving fatty acid esters:

Research AreaFocus of Study
Enzymatic Synthesis Utilizing lipases for the specific and controlled synthesis of structured lipids. mdpi.comnih.gov
Chemical Synthesis Exploring chemical methods like interesterification and acidolysis to produce structured lipids. mdpi.comnih.gov
Nutritional Applications Designing structured lipids with specific fatty acid compositions for enhanced nutritional benefits. nih.govnih.gov
Physical Properties Tailoring the melting behavior and texture of fats for applications in food products. nih.gov
Metabolic Effects Investigating the metabolic fate and physiological effects of consuming structured lipids. nih.gov

Exploration of Fatty Acid Esters as Excipients in Drug Delivery Systems and Advanced Materials

Fatty acid esters are being extensively explored as excipients in pharmaceutical formulations to improve the delivery of therapeutic agents. nih.govimpag.ch Their lipophilic nature can enhance the solubility and permeability of poorly water-soluble drugs, thereby improving their oral bioavailability. impag.chpharmaexcipients.com

Academic studies investigate the use of fatty acid esters in various drug delivery systems, including lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.gov For instance, glyceryl dibehenate, an ester of behenic acid, is used in the preparation of SLNs. nih.gov The covalent attachment of fatty acids to drug molecules to create lipophilic prodrugs is another strategy being researched to improve pharmacokinetics. pharmaexcipients.com

The choice of fatty acid ester can significantly impact the performance of the drug delivery system. Research has shown a correlation between the chain length of the fatty ester and the drug permeation enhancement effect in topical delivery systems. researchgate.net Furthermore, fatty acid esters can be used as taste-masking agents and to control the release of drugs from solid dosage forms. nih.gov

Key research areas for fatty acid esters as excipients are summarized in the following table:

Research AreaFocus of Investigation
Oral Bioavailability Enhancement Using fatty acid esters to improve the solubility and absorption of poorly soluble drugs. impag.chpharmaexcipients.com
Lipid-Based Nanocarriers Formulating SLNs and NLCs with fatty acid esters for targeted and controlled drug delivery. nih.gov
Topical and Transdermal Delivery Investigating the role of fatty acid esters in enhancing drug permeation through the skin. researchgate.net
Prodrug Development Covalently linking fatty acids to drugs to improve their pharmacokinetic properties. pharmaexcipients.com
Controlled Release and Taste Masking Utilizing fatty acid esters in solid dosage forms to modify drug release profiles and mask unpleasant tastes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.